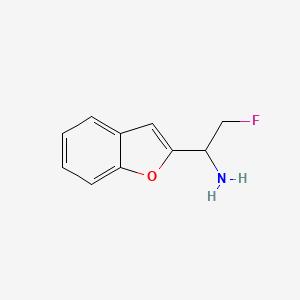
2,2-Difluoro-3-(3-methylpyrrolidin-1-yl)propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Difluoro-3-(3-methylpyrrolidin-1-yl)propan-1-amine is a fluorinated organic compound with the molecular formula C₈H₁₆F₂N₂ and a molecular weight of 178.22 g/mol This compound is characterized by the presence of two fluorine atoms and a pyrrolidine ring, which contribute to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-3-(3-methylpyrrolidin-1-yl)propan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-methylpyrrolidine and 2,2-difluoropropan-1-amine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like dichloromethane or tetrahydrofuran. The reaction temperature is maintained between 0°C to 25°C to ensure optimal yield.
Catalysts and Reagents: Common reagents used in the synthesis include base catalysts like sodium hydride or potassium carbonate, which facilitate the nucleophilic substitution reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency. The use of automated systems for monitoring reaction parameters is common to maintain the desired reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoro-3-(3-methylpyrrolidin-1-yl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atoms can be replaced by other nucleophiles like hydroxide or alkoxide ions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of primary and secondary amines.
Substitution: Formation of hydroxylated or alkoxylated derivatives.
Scientific Research Applications
2,2-Difluoro-3-(3-methylpyrrolidin-1-yl)propan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of fluorinated compounds.
Biology: Investigated for its potential as a biochemical probe in studying enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic applications, including as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of advanced materials, including polymers and coatings with enhanced properties.
Mechanism of Action
The mechanism of action of 2,2-Difluoro-3-(3-methylpyrrolidin-1-yl)propan-1-amine involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and electrostatic interactions with target molecules. This results in the modulation of biological pathways, including enzyme inhibition and receptor binding. The pyrrolidine ring contributes to the compound’s structural stability and facilitates its binding to target proteins.
Comparison with Similar Compounds
Similar Compounds
2,2-Difluoro-3-(pyrrolidin-1-yl)propan-1-amine: Similar structure but lacks the methyl group on the pyrrolidine ring.
2-Methyl-3-(pyrrolidin-1-yl)propan-1-amine: Similar structure but lacks the fluorine atoms.
Uniqueness
2,2-Difluoro-3-(3-methylpyrrolidin-1-yl)propan-1-amine is unique due to the presence of both fluorine atoms and a methyl-substituted pyrrolidine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C8H16F2N2 |
|---|---|
Molecular Weight |
178.22 g/mol |
IUPAC Name |
2,2-difluoro-3-(3-methylpyrrolidin-1-yl)propan-1-amine |
InChI |
InChI=1S/C8H16F2N2/c1-7-2-3-12(4-7)6-8(9,10)5-11/h7H,2-6,11H2,1H3 |
InChI Key |
ZFJDAVKUGRCGFP-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(C1)CC(CN)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



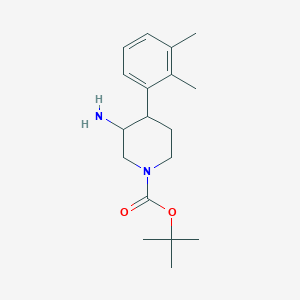
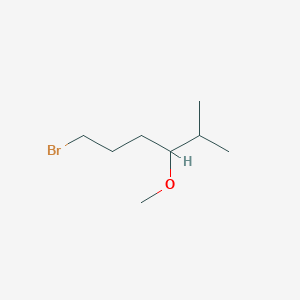

![4-{[(tert-butoxy)carbonyl]amino}-1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid](/img/structure/B13156702.png)
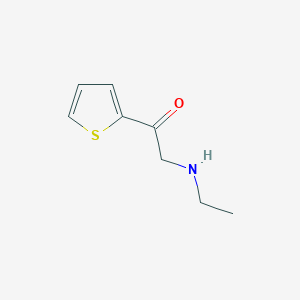
![(2S)-N-[(4R,6S)-1-[[(2S)-1-[[1-[[1-[[(E)-1-[[(2S)-1-[[1-[[1-[3-[2-hydroxyethyl(methyl)amino]prop-1-en-2-ylamino]-2-methyl-1-oxopropan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopent-2-en-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4,6-dimethyl-1,8-dioxodecan-2-yl]-1-[(2R)-2-methyldecanoyl]pyrrolidine-2-carboxamide](/img/structure/B13156721.png)

![1-Methyl-1-azaspiro[4.4]nonan-4-amine](/img/structure/B13156729.png)
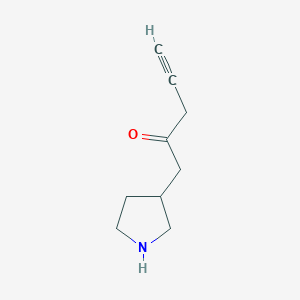
![5-Amino-3-[(2-methylbutoxy)methyl]pentanoic acid](/img/structure/B13156733.png)


